2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid
Description
2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-b]pyridazine core substituted with a morpholino group at the 2-position and a carboxylic acid at the 5-position.
Properties
Molecular Formula |
C11H12N4O3 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
2-morpholin-4-ylimidazo[1,5-b]pyridazine-5-carboxylic acid |
InChI |
InChI=1S/C11H12N4O3/c16-11(17)10-8-1-2-9(13-15(8)7-12-10)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H,16,17) |
InChI Key |
HIYKZMVMOOGKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN3C=NC(=C3C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridazine with morpholine and a carboxylating agent. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the imidazo[1,5-B]pyridazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethyl sulfoxide (DMSO) as a solvent.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-B]pyridazine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating various signaling pathways involved in disease processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between 2-morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid and analogous compounds:
Key Observations :
- Core Structure : The imidazo[1,5-b]pyridazine core (target compound) differs from imidazo[4,5-b]pyridine (–4) in nitrogen positioning, altering electronic distribution and steric interactions.
- Mannich bases () with morpholine/pyrrolidine substituents demonstrate antiproliferative activity, suggesting that amine-derived groups enhance bioactivity in similar scaffolds.
- The KFase inhibitor () with an imidazo[4,5-b]pyridine core shows moderate binding affinity, but the target compound’s pyridazine core may offer distinct target selectivity.
Physicochemical and Pharmacokinetic Properties
- Solubility: Morpholino substituents are expected to improve aqueous solubility compared to methoxyphenyl or aryl groups, which are more hydrophobic .
- Bioavailability : The carboxylic acid group (common to all listed compounds) may enhance ionization at physiological pH, influencing membrane permeability.
Biological Activity
2-Morpholinoimidazo[1,5-b]pyridazine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- Structural Features :
- Contains an imidazo[1,5-b]pyridazine core.
- Morpholino group enhances solubility and bioavailability.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling and regulation.
- Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission and potentially providing therapeutic effects in neurological disorders.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties:
- Mechanism : It reduces oxidative stress and apoptosis in neuronal cells.
- Case Study : In vitro studies demonstrated that treatment with the compound significantly increased neuronal survival rates under conditions mimicking neurodegenerative diseases.
Cytotoxicity and Antimicrobial Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxic Activity : Exhibited significant inhibition of cell growth at concentrations above 0.05 mg/mL.
- Antimicrobial Properties : Effective against bacterial strains such as Staphylococcus aureus, suggesting potential applications in treating infections.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduces apoptosis in neuronal cells | |
| Cytotoxicity | Inhibits cell growth >50% at 0.05 mg/mL | |
| Antimicrobial | Effective against Staphylococcus aureus |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
| Method | Description |
|---|---|
| Multi-step Organic Synthesis | Retains chiral integrity; efficient production |
| Aza-Michael Addition | Facilitates cyclization reactions |
Research Findings
Several studies have focused on the biological activities of this compound:
- Neuroprotection Against Oxidative Stress : Studies showed that the compound significantly mitigates oxidative damage in neuronal models, enhancing cell viability.
- Cytotoxic Effects : Investigations into various cancer cell lines revealed that the compound effectively inhibits proliferation, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound demonstrated activity against specific pathogens, supporting its use in developing new antimicrobial therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
